![molecular formula C14H16N4O3 B554451 Z-His-NH2 CAS No. 16706-41-5](/img/structure/B554451.png)
Z-His-NH2
Overview
Description
Z-His-NH2, also known as Nα-[(Benzyloxy)carbonyl]-L-histidinamide , is a chemical compound with the molecular formula C14H16N4O3 . It has an average mass of 288.302 Da and a monoisotopic mass of 288.122253 Da .
Synthesis Analysis
The synthesis of this compound involves the reaction of Carbamic acid, [2-azido-1-(1H-imidazol-4-ylmethyl)-2-oxoethyl]-, phenylmethyl ester . In addition, it has been used in the construction of Ag3PO4/UiO-66-NH2 Z-Scheme Heterojunction with Enhanced Photocatalytic Activity .Molecular Structure Analysis
This compound has a defined stereo center . Its structure includes a benzyl group, an amino group, an imidazole ring, and a carbamate group .Chemical Reactions Analysis
This compound can participate in nucleophilic addition reactions . For example, it can react with a carbonyl to form a hydrazone, a mechanism similar to that of imine formation .Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3, a boiling point of 662.1±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±2.0 mmHg at 25°C . It has 7 hydrogen bond acceptors, 4 hydrogen bond donors, and 7 freely rotating bonds .Mechanism of Action
Target of Action
Z-His-NH2, also known as Nα-[(Benzyloxy)carbonyl]-L-histidinamide
Mode of Action
It’s known that the histidine residue in this compound plays a versatile role in protein interactions . The imidazole side chain of histidine can form various types of interactions, including cation-π interactions, π-π stacking interactions, hydrogen-π interactions, and coordinate interactions with metallic cations . These interactions can lead to changes in the structure and function of the target proteins.
Biochemical Pathways
For instance, it’s involved in protein interactions and can be a key residue in enzyme catalytic reactions
Pharmacokinetics
The size of nanoparticles like this compound can influence their biodistribution and biological activities . For instance, nanoparticles of different sizes were found to demonstrate size-dependent and tissue-specific effects . More research is needed to outline the specific ADME properties of this compound and their impact on its bioavailability.
Result of Action
It’s known that histidine, a component of this compound, can play multiple roles in molecular interactions, often being the key residue in enzyme catalytic reactions . These interactions can lead to changes in the structure and function of the target proteins, potentially affecting cellular processes.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the photocatalytic performance of similar compounds has been found to be enhanced by improving the transfer and separation efficiency of photogenerated carriers by building optimized heterojunctions . Moreover, the relative humidity in the air was found to be a key factor affecting the photocatalytic removal of NO
Advantages and Limitations for Lab Experiments
One advantage of using Z-His-NH2 in lab experiments is its stability and solubility in aqueous solutions. It can also be easily synthesized and purified using standard techniques. However, this compound has some limitations, such as its potential toxicity at high concentrations and its limited ability to penetrate cell membranes.
Future Directions
There are several future directions for research on Z-His-NH2. One direction is to investigate its potential as a therapeutic agent for various diseases, such as cancer and cardiovascular disease. Another direction is to explore its role in modulating the immune system and its potential for use in immunotherapy. Additionally, research can focus on developing new methods for labeling and imaging this compound to enable more precise tracking of biological processes.
Conclusion
In conclusion, this compound is a peptide that is synthesized in the laboratory for scientific research purposes. It has various scientific research applications, such as studying the structure and function of proteins and investigating enzyme activity. This compound acts as a chelator, an antioxidant, and a modulator of the immune system. It has several advantages and limitations for lab experiments, and there are several future directions for research on this compound.
Scientific Research Applications
Z-His-NH2 is used in various scientific research applications, such as studying the structure and function of proteins, investigating enzyme activity, and developing new drugs. It is also used in research related to cancer, inflammation, and neurodegenerative diseases. This compound can be labeled with fluorescent dyes or other tags to enable imaging and tracking of biological processes.
Safety and Hazards
properties
IUPAC Name |
benzyl N-[(2S)-1-amino-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c15-13(19)12(6-11-7-16-9-17-11)18-14(20)21-8-10-4-2-1-3-5-10/h1-5,7,9,12H,6,8H2,(H2,15,19)(H,16,17)(H,18,20)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLVGCKUYWFCKIV-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CN=CN2)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CN=CN2)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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